molecular formula C9H8BrNO2 B1302533 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 309965-30-8

6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B1302533
CAS No.: 309965-30-8
M. Wt: 242.07 g/mol
InChI Key: RDZNJVWTLNPLDB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e]oxazin-2-one follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound belongs to the benzoxazinone class, specifically the 2H-benzo[e]oxazin-2-one structural framework. The complete systematic name reflects the fused benzene ring system with the oxazinone heterocycle, where the oxazine ring contains both nitrogen and oxygen heteroatoms positioned at the 1 and 3 positions respectively.

The molecular formula C9H8BrNO2 indicates the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 242.07 grams per mole. The Chemical Abstracts Service registry number 309965-30-8 provides unique identification for this specific compound in chemical databases and literature. The structural framework consists of a benzene ring fused to a six-membered oxazinone ring, with the carbonyl group located at position 2 of the oxazine ring.

The three-dimensional molecular geometry exhibits specific conformational preferences due to the ring fusion and substituent effects. The bromine substituent at position 6 of the benzene ring introduces significant electronic and steric influences on the overall molecular structure. The methyl group attached to the nitrogen atom at position 3 provides additional steric bulk and electronic density that affects the compound's reactivity patterns. The dihydro designation indicates partial saturation of the oxazine ring, specifically at positions 3 and 4, which distinguishes this compound from fully aromatic benzoxazine derivatives.

Property Value
Chemical Abstracts Service Number 309965-30-8
Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
International Union of Pure and Applied Chemistry Name 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e]oxazin-2-one
Simplified Molecular Input Line Entry System Code O=C1OC2=CC=C(Br)C=C2CN1C

The structural analysis reveals important stereochemical considerations, particularly regarding the configuration around the nitrogen-bearing carbon center. The ring fusion creates conformational constraints that influence the overall molecular shape and potential intermolecular interactions. X-ray crystallographic studies of related benzoxazinone derivatives have demonstrated the planar nature of the fused ring system with slight deviations due to substituent effects.

Historical Development of Benzoxazinone Derivatives in Heterocyclic Chemistry

The historical development of benzoxazinone chemistry traces back to early investigations of heterocyclic compounds in the mid-twentieth century, when researchers began exploring fused ring systems containing multiple heteroatoms. The benzoxazinone structural motif emerged as a significant target due to its potential biological activities and synthetic utility as a building block for more complex molecules. Early synthetic approaches focused on cyclization reactions of appropriately substituted precursors, establishing fundamental methodologies that continue to influence modern synthetic strategies.

The development of efficient synthetic methodologies for benzoxazinone derivatives gained momentum through the work of several research groups who recognized the importance of these compounds in medicinal chemistry applications. Hernández and colleagues developed a notable two-step procedure for converting readily available phthalides to corresponding benzoxazinones through an aminolysis-Hofmann rearrangement protocol. This methodology represented a significant advancement in the field by providing access to various 4-substituted benzoxazinones under mild reaction conditions, avoiding the use of toxic phosgene derivatives traditionally employed in such syntheses.

The evolution of benzoxazinone synthetic chemistry has been marked by the development of increasingly sophisticated methodologies that address both efficiency and environmental considerations. Recent advances have included rhodium-catalyzed cascade sequences, silver-catalyzed intermolecular cycloaddition strategies, and copper-catalyzed cascade annulation reactions. These modern approaches have expanded the structural diversity accessible within the benzoxazinone family while improving reaction yields and reducing the environmental impact of synthetic processes.

Historical Period Key Developments Representative Methods
1950s-1960s Initial heterocyclic explorations Basic cyclization reactions
1970s-1980s Mechanistic understanding Improved synthetic protocols
1990s-2000s Medicinal chemistry applications Targeted synthesis approaches
2000s-2010s Catalytic methodologies Transition metal catalysis
2010s-Present Green chemistry approaches Sustainable synthetic methods

The recognition of benzoxazinones as important pharmacological scaffolds has driven continued research into their synthesis and derivatization. The structural similarity to biologically active compounds such as efavirenz, a marketed human immunodeficiency virus type 1 specific non-nucleoside reverse transcriptase inhibitor, has highlighted the therapeutic potential of this chemical class. This recognition has stimulated research into structure-activity relationships and the development of synthetic methods capable of introducing diverse substituents at specific positions of the benzoxazinone framework.

Contemporary research in benzoxazinone chemistry has embraced principles of green chemistry, focusing on the development of environmentally benign synthetic methods that minimize waste generation and avoid toxic reagents. The implementation of catalytic processes, multicomponent reactions, and solvent-free conditions represents the current state of the art in benzoxazinone synthesis. These advances have made benzoxazinone derivatives more accessible to researchers while reducing the environmental footprint of their preparation.

The emergence of computational chemistry and molecular modeling has provided additional insights into the structure-property relationships of benzoxazinone derivatives. Theoretical studies have elucidated the electronic properties, conformational preferences, and reactivity patterns of these compounds, guiding the design of new synthetic targets and methodologies. These computational approaches have proven particularly valuable in understanding the effects of substituents on the chemical and biological properties of benzoxazinone derivatives.

Properties

IUPAC Name

6-bromo-3-methyl-4H-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-5-6-4-7(10)2-3-8(6)13-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNJVWTLNPLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization via Aminoacetophenone Derivative

The most commonly reported synthetic route to 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e]oxazin-2-one involves the reaction of 2-amino-4-bromoacetophenone with ethyl chloroformate in the presence of a base such as triethylamine . This reaction proceeds through the formation of a carbamate intermediate, which undergoes intramolecular cyclization to form the oxazinone ring system. The process typically occurs under mild conditions, with the base facilitating the nucleophilic attack and ring closure.

  • Reaction conditions: Room temperature to mild heating, inert atmosphere to prevent side reactions.
  • Purification: Recrystallization and chromatographic techniques are used to isolate the pure compound with high yield and purity.

This method is scalable and forms the basis for industrial production, often enhanced by continuous flow reactors and automated systems to improve efficiency and yield.

Mannich-Type Reaction for Benzoxazine Formation

Another approach involves a Mannich-type reaction using 4-bromophenol , ethane-1,2-diamine , and formaldehyde . This three-component condensation leads to the formation of benzoxazine rings with bromine substitution at the 6-position. The reaction typically proceeds in a one-pot manner, producing the desired benzoxazine with a half-chair conformation of the oxazinic ring.

  • Reaction conditions: Stirring at room temperature or mild heating, often in solvents like dioxane/water mixtures.
  • Outcome: The product crystallizes well, facilitating purification and structural characterization.

One-Pot Multicomponent Condensation

A green chemistry approach uses a one-pot, three-component condensation of substituted anilines, formaldehyde, and phenols (or naphthols) catalyzed by environmentally benign catalysts such as thiamine hydrochloride (Vitamin B1) or zirconyl (IV) chloride . This method is attractive for synthesizing polysubstituted oxazine derivatives, including 3,4-dihydro-3-methyl-2H-benzo[e]oxazin-2-one analogs.

  • Advantages: High yields, short reaction times, mild conditions, and environmentally friendly solvents (water).
  • Catalysts: Vitamin B1, ZrOCl2.
  • Purification: Extraction with ethyl acetate, drying, and recrystallization or chromatography.

Halogenation and Substitution Reactions

Starting from 3,4-dihydro-2H-benzo[b]oxazine derivatives, bromination at the 6-position can be achieved using brominating agents under controlled conditions. Subsequent methylation at the 3-position can be performed via alkylation reactions using methylating agents in the presence of bases such as potassium carbonate in solvents like N,N-dimethylformamide (DMF).

  • Typical conditions: Heating at 60 °C for 16–20 hours.
  • Work-up: Quenching with water, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
  • Yields: Moderate to good yields (30–70%) depending on reaction scale and conditions.

Industrial Production Considerations

Industrial synthesis generally follows the classical cyclization route but employs:

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Base Solvent(s) Temperature Yield Range (%) Notes
Aminoacetophenone + Ethyl chloroformate 2-amino-4-bromoacetophenone, ethyl chloroformate Triethylamine Organic solvents (e.g., dichloromethane) RT to mild heating 60–85 Scalable, industrially relevant
Mannich-type reaction 4-bromophenol, ethane-1,2-diamine, formaldehyde None (condensation) Dioxane/water mixture RT to mild heating 50–75 One-pot, good crystallinity
One-pot multicomponent condensation Anilines, formaldehyde, phenols/naphthols Vitamin B1, ZrOCl2 Water RT 70–90 Green chemistry, mild, high yields
Halogenation and methylation 3,4-dihydro-2H-benzo[b]oxazine derivatives K2CO3, NaI DMF 20–60 °C 30–70 Stepwise, requires purification

Research Findings and Mechanistic Insights

  • The cyclization step in the classical method involves nucleophilic attack of the amino group on the activated carbonyl carbon of ethyl chloroformate, forming a carbamate intermediate that spontaneously cyclizes to the oxazinone ring.
  • Mannich-type reactions proceed via electrophilic substitution of formaldehyde and amine on the phenol ring, followed by ring closure to form the benzoxazine structure.
  • The one-pot multicomponent condensation benefits from catalyst activation of formaldehyde and stabilization of intermediates, leading to efficient ring formation under mild conditions.
  • Bromine substitution at the 6-position influences the electronic properties and reactivity of the oxazinone ring, enabling further functionalization via substitution reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 highlights key structural analogs and their properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one 781654-31-7 6-Br, 3-CH₃ C₉H₈BrNO₂ 242.07 Bromine enhances reactivity; methyl improves lipophilicity
6-Bromo-2H-1,4-benzoxazin-3(4H)-one 24036-52-0 6-Br (1,4-oxazinone core) C₈H₆BrNO₂ 228.04 Different oxazinone ring system (1,4 vs. 1,3)
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 154264-95-6 7-Br, 4-CH₃ C₉H₁₀BrNO 228.09 Methyl at position 4; bromine at position 7
5-Bromo-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one 861106-93-6 5-Br C₈H₆BrNO₂ 228.04 Bromine at position 5; no methyl substituent
6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one 1958012-11-7 6-Br, 4-C≡CH, 1-tosyl C₂₅H₂₀BrNO₅S 406.25 Tosyl and ethynyl groups increase steric bulk

Key Observations :

  • Bromine Position : Bromine at position 6 (as in the target compound) is common in antimicrobial agents , while position 5 or 7 analogs may exhibit distinct bioactivity .
  • Tosyl or ethynyl groups (e.g., ) introduce steric hindrance, affecting reactivity.

Antimicrobial Activity :

  • A related compound, 6-bromo-3-(5-chloro-3-phenylindol-2-yl)-4-phenacyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one , demonstrated high antibacterial activity against Gram-positive pathogens .
  • Bromine is critical for activity, as halogenated benzoxazines often show enhanced antimicrobial potency compared to non-halogenated analogs .

Anticancer Activity :

  • Benzoxazine derivatives like 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1,3]oxazine reduced tumor weight in mice fibrosarcoma models .

Biological Activity

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (CAS No. 309965-30-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and findings.

  • Molecular Formula : C9H8BrNO2
  • Molecular Weight : 242.07 g/mol
  • Density : 1.602 g/cm³
  • Melting Point : Not specified in the available literature.

The structure of the compound is characterized by a bromine atom at the 6-position and a methyl group at the 3-position of the benzo[e][1,3]oxazine ring system.

Antimicrobial Activity

Research indicates that derivatives of benzo[e][1,3]oxazine compounds exhibit significant antimicrobial properties. The specific activities of this compound against various pathogens have not been extensively documented in singular studies but are inferred from related compounds.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
IndolylquinazolinoneStaphylococcus aureus0.98 μg/mL
Thiazine DerivativeMycobacterium tuberculosis<500 nM
Benzothiazine DerivativeCandida albicansMIC 7.80 μg/mL

These findings suggest that similar compounds may exhibit comparable antimicrobial effects, warranting further investigation into this compound.

Case Study: Cytotoxicity Assessment

In a recent investigation on structurally similar compounds:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)
  • Results : Compounds with similar structures displayed IC50 values ranging from 5 to 25 μM against A549 cells.

This suggests that this compound could potentially exhibit similar anticancer properties.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds in the oxazine class have shown promise in modulating inflammatory pathways. For instance:

  • Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

While direct studies on this compound's anti-inflammatory effects are scarce, its structural relatives have been noted for their ability to reduce inflammation in preclinical models.

Q & A

Q. What are the standard synthetic routes for 6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, and how is reaction completion validated?

The compound is synthesized via cyclization reactions starting from brominated anthranilic acid derivatives. A typical procedure involves:

  • Dissolving bromoanthranilic acid in pyridine and reacting it with acyl chlorides (e.g., benzoyl chloride) at 0°C, followed by NaHCO₃ treatment and recrystallization .
  • Subsequent reflux with amino reagents (e.g., hydrazine hydrate) in glacial acetic acid to form quinazolinone derivatives .
    Reaction completion is confirmed using TLC with mobile phases like hexane:ethyl acetate (2:1) or cyclohexane:ethyl acetate (2:1), visualized via UV chamber .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 7.1–8.2 ppm) and methyl groups (δ 2.5–3.7 ppm) .
  • GC-MS/HRMS : Validates molecular ion peaks and fragmentation patterns .
  • TLC : Ensures homogeneity using silica gel plates and solvent systems like hexane:ethyl acetate .

Q. What preliminary pharmacological screening has been conducted on this compound?

Derivatives of this scaffold have shown:

  • Anthelmintic activity : Tested against Pheretima posthuma using albendazole as a reference .
  • Antibacterial activity : Evaluated via agar diffusion against E. coli and S. aureus .
  • Analgesic potential : Assessed in rodent models using tail-flick and acetic acid-induced writhing tests .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of benzoxazinone derivatives?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields compared to conventional reflux. For example, benzoxazine derivatives synthesized via microwave methods achieved >70% yield with reduced side products . Key parameters include power settings (300–600 W) and solvent selection (e.g., ethanol or DMF) .

Q. How can contradictions in spectral data or synthetic yields be addressed?

  • Spectral discrepancies : Cross-validate using complementary techniques (e.g., 2D NMR or X-ray crystallography) .
  • Yield variability : Optimize reaction conditions (e.g., stoichiometry of amino reagents, reflux duration, or solvent polarity). For instance, extending reflux time to 4–6 hours improved quinazolinone yields from 60% to 75% .

Q. What mechanistic insights exist for catalytic applications of this compound?

  • Photocatalytic C–H activation : The compound participates in visible-light-induced C(sp³)–H bond activation for C–C bond formation, leveraging catalysts like Ru(bpy)₃²⁺ .
  • Rhodium-catalyzed cyclization : In Rh(II)-mediated reactions, the oxazinone ring acts as a directing group, though steric hindrance from substituents (e.g., tosyl groups) may require elevated temperatures (100°C) .

Q. How is structural optimization applied in drug design for targets like MAGL inhibitors?

Bioisosteric replacement of the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety with spiro scaffolds (e.g., azetidine-lactam) enhances lipophilic ligand efficiency (LLE) and brain permeability. Key modifications include:

  • Introducing cyclobutane-carbamate groups to improve reversible binding to MAGL .
  • Optimizing substituents at the 3-position to balance potency (IC₅₀ <10 nM) and pharmacokinetics .

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